Cas no 338395-84-9 (1,3,4-Oxadiazole, 2-(4-chlorophenyl)-5-[(2,4-dichlorophenoxy)methyl]-)
1,3,4-Oxadiazole, 2-(4-chlorophenyl)-5-[(2,4-dichlorophenoxy)methyl]- Chemical and Physical Properties
Names and Identifiers
-
- 1,3,4-Oxadiazole, 2-(4-chlorophenyl)-5-[(2,4-dichlorophenoxy)methyl]-
- 2-(4-Chlorophenyl)-5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazole
- AKOS001105268
- CS-0364630
- Bionet1_000912
- 338395-84-9
- STL505261
- HMS570J14
- 2-(4-Chlorophenyl)-5-((2,4-dichlorophenoxy)methyl)-1,3,4-oxadiazole
- 2-(4-Chlorophenyl)-5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazole #
- IKPACHHXUMHBBW-UHFFFAOYSA-N
- 2-(2,4-Dichlorophenoxymethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole
- 2F-056
-
- Inchi: 1S/C15H9Cl3N2O2/c16-10-3-1-9(2-4-10)15-20-19-14(22-15)8-21-13-6-5-11(17)7-12(13)18/h1-7H,8H2
- InChI Key: IKPACHHXUMHBBW-UHFFFAOYSA-N
- SMILES: O1C(COC2=CC=C(Cl)C=C2Cl)=NN=C1C1=CC=C(Cl)C=C1
Computed Properties
- Exact Mass: 353.972961Da
- Monoisotopic Mass: 353.972961Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 356
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 48.2Ų
1,3,4-Oxadiazole, 2-(4-chlorophenyl)-5-[(2,4-dichlorophenoxy)methyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00913952-1g |
2-(4-Chlorophenyl)-5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazole |
338395-84-9 | 90% | 1g |
¥2401.0 | 2023-01-30 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1435300-1g |
2-(4-Chlorophenyl)-5-((2,4-dichlorophenoxy)methyl)-1,3,4-oxadiazole |
338395-84-9 | 90% | 1g |
¥3121.00 | 2024-05-18 |
1,3,4-Oxadiazole, 2-(4-chlorophenyl)-5-[(2,4-dichlorophenoxy)methyl]- Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 1,3,4-Oxadiazole, 2-(4-chlorophenyl)-5-[(2,4-dichlorophenoxy)methyl]-
1,3,4-Oxadiazole, 2-(4-chlorophenyl)-5-[(2,4-dichlorophenoxy)methyl]-
The compound 1,3,4-oxadiazole, 2-(4-chlorophenyl)-5-[(2,4-dichlorophenoxy)methyl]- (CAS No: 338395-84-9) is a heterocyclic aromatic compound with significant applications in various fields of chemistry and material science. This compound belongs to the class of oxadiazoles, which are widely studied due to their unique electronic properties and potential uses in pharmaceuticals, agrochemicals, and advanced materials.
The structure of 1,3,4-oxadiazole is characterized by a five-membered ring containing one oxygen atom and two nitrogen atoms. The substituents on the ring play a crucial role in determining the compound's chemical reactivity and physical properties. In this specific case, the oxadiazole ring is substituted with a 4-chlorophenyl group at position 2 and a (2,4-dichlorophenoxy)methyl group at position 5. These substituents introduce electron-withdrawing effects, which enhance the compound's stability and reactivity in certain chemical reactions.
Recent studies have highlighted the importance of oxadiazole derivatives in drug discovery. The presence of electron-withdrawing groups like chloro substituents can significantly influence the pharmacokinetic properties of the compound, making it a promising candidate for various therapeutic applications. For instance, research has shown that such compounds can exhibit anti-inflammatory, antitumor, and antimicrobial activities due to their ability to interact with key biological targets.
In terms of synthesis, the preparation of 1,3,4-oxadiazole derivatives typically involves multi-step reactions that require precise control over reaction conditions. The use of transition metal catalysts and advanced synthetic techniques has enabled chemists to achieve high yields and purity levels for these compounds. For example, recent advancements in cross-coupling reactions have provided new pathways for constructing the (2,4-dichlorophenoxy)methyl substituent with improved efficiency.
The electronic properties of 1,3,4-oxadiazole derivatives make them attractive candidates for applications in organic electronics. Their ability to act as electron-deficient aromatic systems allows them to participate in π-π interactions with other organic molecules. This property is particularly useful in designing materials for organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Recent studies have demonstrated that incorporating these oxadiazole derivatives into polymer frameworks can significantly enhance the charge transport properties of the resulting materials.
Moreover, the environmental impact of synthesizing and using such compounds has become a focal point in recent research. Scientists are increasingly focusing on developing sustainable synthetic routes that minimize waste generation and reduce energy consumption. For instance, catalytic methods using renewable resources as solvents or catalysts are being explored to produce 1,3,4-oxadiazole derivatives in an eco-friendly manner.
In conclusion, 1,3,4-oxadiazole derivatives, particularly those with substituted phenyl groups like 2-(4-chlorophenyl)-5-[(2,4-dichlorophenoxy)methyl]-, continue to be a subject of intense research due to their versatile applications across multiple disciplines. As advancements in synthetic chemistry and material science progress further, these compounds are expected to play an even more significant role in driving innovation across various industries.
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